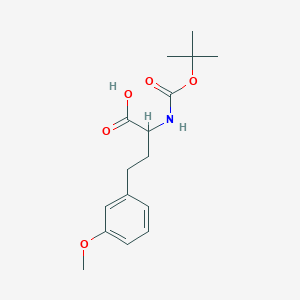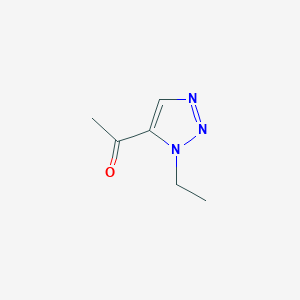
(5-(2-Bromophenyl)-1,3,4-oxadiazol-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-bromobenzohydrazide with formic acid under reflux conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Catalysts such as copper(I) bromide (CuBr) and solvents like dimethyl sulfoxide (DMSO) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.
Scientific Research Applications
1-[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs with antibacterial, antifungal, and anticancer activities.
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals with herbicidal and insecticidal properties.
Materials Science: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE involves its interaction with various molecular targets and pathways. In medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds such as 2-amino-1,3,4-oxadiazole and 5-phenyl-1,3,4-oxadiazole share similar structural features and biological activities.
Bromophenyl Derivatives: Compounds like 2-bromobenzylamine and 4-bromobenzylamine have similar bromophenyl groups and can undergo similar chemical reactions
Uniqueness
1-[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE is unique due to the combination of the bromophenyl group and the oxadiazole ring, which imparts specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C9H8BrN3O/c10-7-4-2-1-3-6(7)9-13-12-8(5-11)14-9/h1-4H,5,11H2 |
InChI Key |
AMDLWMPMBCYRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


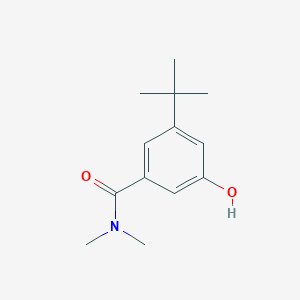
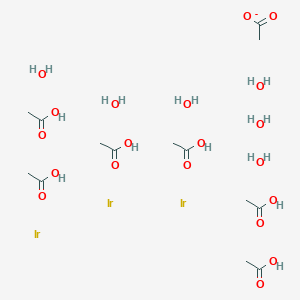
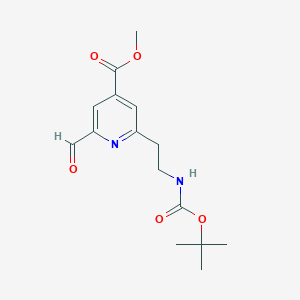
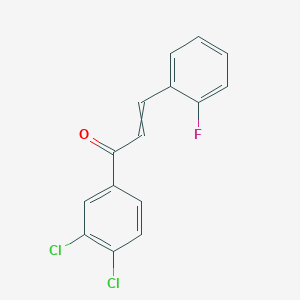
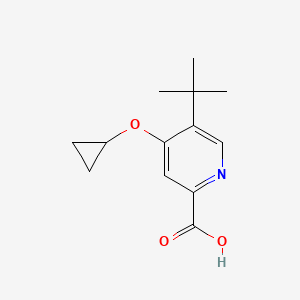
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14856603.png)
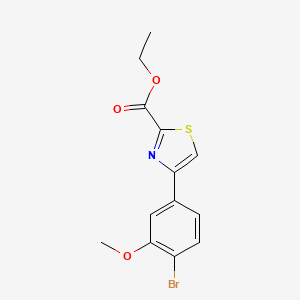

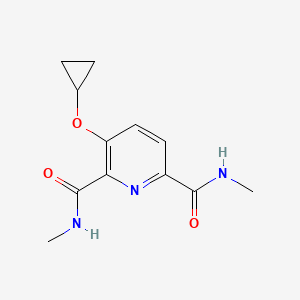
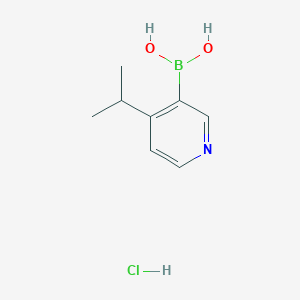
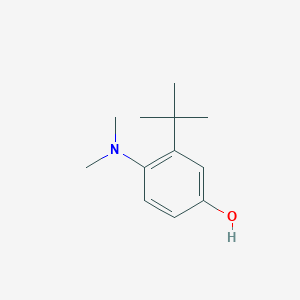
![2-[4-(Ethoxycarbonyl)-6-methoxypyrimidin-2-YL]ethanamine](/img/structure/B14856624.png)
